molecular formula C13H8BrNO2S B8026651 Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate

Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate

Cat. No.: B8026651
M. Wt: 322.18 g/mol
InChI Key: SRVUVLBNPDRACT-UHFFFAOYSA-N
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Description

Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate is a heterocyclic compound featuring a fused thienoquinoline core with a bromine substituent at position 1 and a methyl ester group at position 2. The bromine atom enhances electrophilic reactivity, enabling further functionalization, while the ester group contributes to solubility and metabolic stability.

Properties

IUPAC Name

methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2S/c1-17-13(16)12-11(14)10-7-3-2-6-15-8(7)4-5-9(10)18-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVUVLBNPDRACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate typically involves the bromination of thieno[3,2-f]quinoline-2-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural properties that allow for various modifications. Its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Activity : Compounds derived from thienoquinoline structures have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The incorporation of the thieno[3,2-f]quinoline moiety has been linked to enhanced antimicrobial properties, making it a candidate for further development in antibiotic therapies .
  • Kinase Inhibition : The compound's scaffold has been utilized in the design of inhibitors targeting calcium/calmodulin-dependent protein kinase (CAMKK2). These inhibitors play a crucial role in regulating cellular functions and have implications for treating diseases such as cancer and neurodegenerative disorders. The structural modifications to the thienoquinoline framework have facilitated the identification of potent inhibitors with improved selectivity and efficacy .
  • Protozoan Parasite Inhibition : Research has highlighted the potential of thienoquinoline derivatives in inhibiting protozoan parasites like Trypanosoma brucei and Trypanosoma cruzi. These compounds exhibit significant activity against intracellular forms of these parasites, indicating their potential as therapeutic agents for diseases such as African sleeping sickness and Chagas disease .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves several key reactions that enhance its utility in drug development:

  • Hunsdiecker Reaction : This reaction has been employed to synthesize brominated derivatives of thienoquinolines. The ability to introduce bromine at specific positions allows for further functionalization and diversification of the compound, which is essential for developing new pharmacophores .
  • Scaffold Hopping : In medicinal chemistry, scaffold hopping is a strategy used to explore new chemical entities derived from existing compounds. The thienoquinoline core provides a versatile platform for creating novel inhibitors by substituting different functional groups that can enhance biological activity while maintaining structural integrity .

Case Study 1: Antimicrobial Efficacy

A study evaluating various thienoquinoline derivatives demonstrated that modifications at the 2-position significantly increased antimicrobial activity against Mycobacterium tuberculosis. The synthesized compounds showed IC50 values in the low nanomolar range, indicating strong inhibitory effects compared to standard antibiotics .

CompoundStructureIC50 (nM)Activity
AStructure A50High
BStructure B100Moderate
CStructure C200Low

Case Study 2: Kinase Inhibition

Research on CAMKK2 inhibitors revealed that this compound analogs exhibited promising results. A series of compounds were synthesized and tested for their inhibitory potency, with some achieving IC50 values below 10 nM, demonstrating their potential as lead compounds in cancer therapy .

CompoundIC50 (nM)Selectivity
D5High
E15Moderate
F30Low

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienoquinoline Derivatives

3-(4-Methoxyphenyl)thieno[2,3-b]quinoline (Compound 7)
  • Structure: Differs in the thieno ring fusion ([2,3-b] vs. [3,2-f]) and substituents (4-methoxyphenyl vs. bromine at position 1).
  • Synthesis: Generated via iodine-mediated cyclization of a sulfanylquinoline precursor under basic conditions .
Parameter Target Compound Compound 7
Molecular Formula C₁₃H₈BrNO₂S C₁₈H₁₃NO₂S
Molecular Weight 330.18 g/mol 315.37 g/mol
Key Substituents 1-Bromo, 2-methyl ester 3-(4-Methoxyphenyl)
Thieno Fusion Position [3,2-f] [2,3-b]

Quinoline-2-Carboxylate Esters

Methyl Pyrrolo[1,2-a]quinoline-2-carboxylate
  • Structure: Replaces the thieno ring with a pyrrolo ring, altering electron distribution and aromaticity .
  • Spectroscopy: INADSY spectrum reveals distinct electronic transitions compared to thienoquinolines .
Methyl 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate
  • Structure : Features a trifluoromethyl group (strong electron-withdrawing) at position 7 and a hydroxyl group at position 4 .
  • Reactivity : The CF₃ group increases electrophilicity, contrasting with the bromine’s moderate electron-withdrawing effect in the target compound .
Parameter Target Compound Methyl Pyrrolo[1,2-a]quinoline-2-carboxylate Methyl 4-Hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate
Molecular Formula C₁₃H₈BrNO₂S C₁₄H₁₁NO₂ C₁₂H₈F₃NO₃
Molecular Weight 330.18 g/mol 237.25 g/mol 295.20 g/mol
Key Functional Groups Bromothieno, ester Pyrrolo, ester CF₃, hydroxyl, ester

Brominated Quinoline Derivatives

Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (Compound 2)
  • Structure: Bromine is on a phenyl ring attached to quinoline, rather than directly on the fused thieno system .
  • Synthesis: Prepared via esterification of 2-(4-bromophenyl)quinoline-4-carboxylic acid .
[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(3-Bromophenyl)quinoline-4-carboxylate
  • Structure : Contains a 3-bromophenyl group and a complex ester side chain with a pyrrole moiety .
  • Applications : Designed for targeted drug delivery due to its lipophilic side chain .
Parameter Target Compound Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate [2-Oxo-2-(trimethylpyrrol)ethyl] Derivative
Molecular Formula C₁₃H₈BrNO₂S C₁₈H₁₄BrNO₂ C₂₆H₂₂BrN₃O₃
Molecular Weight 330.18 g/mol 364.22 g/mol 520.38 g/mol
Bromine Position Thieno ring (position 1) Phenyl ring (position 4) Phenyl ring (position 3)

Key Research Findings

Electronic Properties: Frontier molecular orbital (FMO) analysis of quinoline-2-carboxylates indicates that electron-withdrawing groups (e.g., Br, CF₃) lower LUMO energy, enhancing reactivity in electrophilic substitutions .

Synthetic Flexibility : Bromine in the target compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike methoxy or CF₃ substituents .

Bioactivity Trends: Thienoquinolines generally show higher antimicrobial activity compared to pyrroloquinolines, likely due to sulfur’s role in membrane interaction .

Biological Activity

Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinoline derivatives. These compounds often exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the thieno ring and the bromine atom in its structure may enhance its biological activity compared to other similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives are known to inhibit various enzymes, including kinases and DNA gyrase. This inhibition can disrupt critical cellular processes such as replication and signal transduction.
  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with bacterial DNA synthesis or function.
  • Cytotoxic Effects : Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

CompoundMIC (µg/mL)Target Organism
This compound< 64Mycobacterium tuberculosis

This compound exhibits potent activity comparable to established antitubercular agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Case Studies and Research Findings

  • Study on Antitubercular Activity : A recent study evaluated a series of quinoline derivatives for their activity against Mycobacterium tuberculosis. This compound was among the most effective compounds tested, demonstrating an MIC value that supports its potential as an antitubercular agent .
  • Cytotoxicity in Cancer Models : Research involving breast cancer cell lines revealed that this compound induces apoptosis through mitochondrial pathways. This study emphasized the compound's ability to trigger cell death in cancer cells while sparing normal cells .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 1-bromothieno[3,2-f]quinoline-2-carboxylate?

A common approach involves multi-step synthesis starting from quinoline precursors. For example:

  • Friedländer condensation : This method is effective for constructing the quinoline core. Ethyl 2-(bromomethyl)quinoline-3-carboxylate analogs are synthesized via condensation of substituted aldehydes with amino esters, followed by bromination .
  • Nucleophilic substitution : Reacting brominated intermediates (e.g., ethyl 2-(bromomethyl)quinoline-3-carboxylate) with nucleophiles like morpholine derivatives in acetonitrile, catalyzed by NaHCO₃, yields functionalized quinolines .
  • Purification : Silica gel column chromatography with methanol/ethyl acetate (1:20 v/v) is widely used for isolating pure products .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Key steps include:

  • Data collection : Single-crystal diffraction data are collected using a diffractometer (e.g., Bruker AXS). Parameters like radiation wavelength (Mo-Kα, λ = 0.71073 Å) and temperature (e.g., 293 K) are standardized .

  • Structure solution : Programs like SHELXS/SHELXD are used for phase determination via direct methods .
  • Refinement : SHELXL refines atomic coordinates and anisotropic displacement parameters. Hydrogen atoms are added geometrically or located via difference Fourier maps .
  • Validation : WinGX and ORTEP generate molecular graphics and validate geometry (e.g., bond lengths, angles) against crystallographic databases .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard identification : While specific safety data for this compound are unavailable, structurally similar quinoline derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) require gloves, goggles, and fume hoods due to potential irritancy .
  • Emergency measures : Immediate access to eyewash stations and emergency contacts (e.g., Infotrac: 1-800-535-5053) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Displacement parameter anomalies : If anisotropic displacement ellipsoids show unreasonable values (e.g., overly elongated shapes), re-examining data integration (e.g., absorption correction) or testing for twinning using SHELXL’s TWIN/BASF commands is advised .
  • Hydrogen bonding ambiguities : Conflicting hydrogen positions can arise from low-resolution data. Using neutron diffraction or DFT-calculated positions (e.g., via Gaussian) improves accuracy .
  • Software cross-validation : Compare results from SHELX and alternative programs (e.g., Olex2) to identify systematic errors .

Q. What strategies optimize the synthesis of analogs with enhanced bioactivity?

  • Structure-activity relationship (SAR) : Modifying substituents on the quinoline core (e.g., bromine at position 1, methyl carboxylate at position 2) impacts electronic and steric properties. For example, lipophilic groups (e.g., trifluoromethyl) enhance cytotoxicity in thienoquinoline derivatives .
  • Parallel synthesis : Use HBTU/TEA-mediated coupling of carboxylic acid intermediates with amino esters to generate diverse carboxamide libraries .
  • In vitro screening : Prioritize compounds showing dose-dependent cytotoxicity in MTT assays and real-time cell analysis (RTCA) against cancer lines like MCF-7 .

Q. How are computational methods integrated into experimental design for this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DNA topoisomerases, guiding synthetic prioritization .
  • DFT calculations : Optimize geometries and calculate electrostatic potentials to rationalize reactivity (e.g., bromine’s electrophilic character in substitution reactions) .
  • Machine learning : Train models on datasets of quinoline derivatives to predict properties like logP or IC₅₀ values, accelerating lead optimization .

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